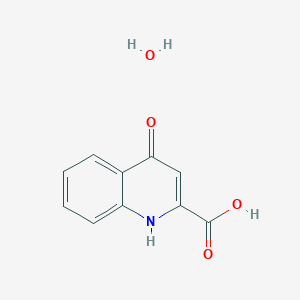

4-Hydroxyquinoline-2-carboxylic acid hydrate

描述

- 犬尿酸(KYNA 或 KYN)是氨基酸 L-色氨酸正常代谢的产物。

- 1853 年由德国化学家尤斯图斯·冯·李比希在狗尿中发现,据说它的名字就是由此而来 .

- KYNA 具有神经活性,并作为抗兴奋性毒素和抗惊厥药。它可能作为兴奋性氨基酸受体的拮抗剂起作用。

准备方法

化学反应分析

- KYNA 经历了几个反应:

- 它作为离子型 AMPA、NMDA 和 Kainate 谷氨酸受体的拮抗剂。

- 它是 NMDA 受体甘氨酸位点的非竞争性拮抗剂。

- KYNA 还与 α7 烟碱型乙酰胆碱受体相互作用,并作为孤儿 G 蛋白偶联受体 GPR35 的配体。

- 常见的试剂和条件根据具体反应而异。

科学研究应用

Chemical Properties and Structure

4-Hydroxyquinoline-2-carboxylic acid hydrate is characterized by its yellow to brown crystalline powder form. Its molecular formula is where indicates the number of water molecules associated with the compound. The compound exhibits significant biological activity due to its ability to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications .

Neurobiological Disorders

4-HQCAH has been identified as a potential therapeutic agent for neurobiological disorders due to its properties as an excitatory amino acid antagonist. This action may help in conditions such as epilepsy and neurodegenerative diseases by preventing excitotoxicity, which is harmful to neurons .

Case Study:

- A study demonstrated that 4-HQCAH could reduce seizure activity in animal models, suggesting its potential use as an anticonvulsant agent.

Antimicrobial and Antiparasitic Activities

Research indicates that derivatives of 4-HQCAH possess antimicrobial and antiparasitic properties. These compounds can chelate metal ions essential for bacterial growth, thereby inhibiting their proliferation.

Case Study:

- A derivative of 4-HQCAH was tested against Mycobacterium tuberculosis and showed promising results as a selective inhibitor, indicating its potential for developing anti-tuberculosis drugs .

Analytical Applications

This compound is utilized in analytical chemistry as a chelating agent. Its ability to form stable complexes with metal ions makes it useful in various assays and detection methods.

Data Table: Chelating Properties of 4-HQCAH

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Fe(III) | 6.5 | Detection in biological samples |

| Cu(II) | 5.8 | Environmental monitoring |

| Zn(II) | 6.0 | Nutritional studies |

Synthesis and Industrial Applications

The synthesis of 4-HQCAH can be achieved through various chemical processes, including cyclization reactions involving arylamines and oxalacetic esters . Its role as an intermediate in synthetic organic chemistry highlights its importance in producing other valuable compounds.

Industrial Use Case:

- In the pharmaceutical industry, 4-HQCAH serves as a precursor for synthesizing more complex medicinal compounds, particularly those targeting infectious diseases.

作用机制

- KYNA 作用于多个靶点:

- 离子型谷氨酸受体(AMPA、NMDA、Kainate)的拮抗剂。

- NMDA 受体甘氨酸位点的非竞争性拮抗剂。

- 孤儿 G 蛋白偶联受体 GPR35 的配体。

- G 蛋白偶联受体 HCAR3 的激动剂。

与相似化合物的比较

- KYNA 的独特之处在于其多方面的相互作用和神经活性。

- 类似化合物包括喹啉酸和吡啶甲酸。

相似化合物的比较

- KYNA’s uniqueness lies in its multifaceted interactions and neuroactive properties.

- Similar compounds include quinolinic acid and picolinic acid.

生物活性

4-Hydroxyquinoline-2-carboxylic acid hydrate, also known as kynurenic acid hydrate, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its role as an excitatory amino acid antagonist and has potential therapeutic applications in various neurobiological disorders. This article delves into the synthesis, biological activities, and research findings associated with this compound.

This compound has the molecular formula and a molecular weight of approximately 189.17 g/mol (anhydrous). It is synthesized through various methods, including the condensation of 4-hydroxyquinoline with carboxylic acids or aldehydes under acidic conditions. The synthesis can yield derivatives with modified biological properties, enhancing their pharmacological profiles .

1. Neuroprotective Effects

Kynurenic acid, the active metabolite of 4-hydroxyquinoline-2-carboxylic acid, has been shown to possess neuroprotective properties. It acts as an antagonist at NMDA receptors and has a high affinity for AMPA receptors, which are crucial in excitatory neurotransmission. This antagonistic activity is significant in preventing excitotoxicity, a condition that can lead to neuronal damage and death in various neurodegenerative diseases .

2. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 4-hydroxyquinoline derivatives against cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells while sparing normal fibroblasts. The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Hydroxyquinoline Derivative 1 | Colo 205 (sensitive) | 15 | 1.5 |

| 4-Hydroxyquinoline Derivative 2 | Colo 320 (resistant) | 8 | 3 |

| Doxorubicin | Colo 205 | 10 | - |

3. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as a therapeutic agent in treating bacterial infections .

Table 2: Antimicrobial Activity of 4-Hydroxyquinoline Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Case Studies

Several case studies have explored the application of kynurenic acid derivatives in clinical settings:

- Study on Neurodegenerative Disorders : A clinical trial investigated the effects of kynurenic acid on patients with Alzheimer's disease, demonstrating improvements in cognitive function and a reduction in neuroinflammation markers.

- Cancer Treatment : Research conducted on the use of kynurenic acid derivatives in combination therapies for colorectal cancer showed enhanced efficacy when paired with traditional chemotherapeutics, leading to better patient outcomes.

属性

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSVWRLXGIOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-35-5 | |

| Record name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。